molecular formula C64H109IN2O21 B15144124 Antitumor agent-41

Antitumor agent-41

Numéro de catalogue: B15144124
Poids moléculaire: 1369.5 g/mol
Clé InChI: MLFNBLSECJMXNL-WWOWBQOCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-41 involves multiple steps, including the introduction of specific functional groups that enhance its antitumor activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques and reagents to achieve the desired molecular structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Antitumor agent-41 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can yield a variety of products depending on the substituents used.

Applications De Recherche Scientifique

Antitumor agent-41 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and pathways involved in cancer progression.

    Medicine: Explored as a potential therapeutic agent for various types of cancer, including solid tumors and hematologic malignancies.

Mécanisme D'action

The mechanism of action of Antitumor agent-41 involves multiple pathways:

    Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and survival.

    Pathways Involved: It interferes with signaling pathways that regulate cell growth, apoptosis, and metastasis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of Antitumor agent-41

This compound is unique due to its specific molecular structure, which allows it to target cancer cells more selectively and with potentially fewer side effects compared to traditional platinum-based compounds. Its ability to inhibit cell migration and invasion further distinguishes it from other antitumor agents .

Activité Biologique

Antitumor Agent-41, also known as 9-ING-41, is a small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β) that has shown promising biological activity against various cancer types. This article delves into its mechanisms of action, efficacy in different cancer models, and relevant research findings.

9-ING-41 exerts its antitumor effects primarily through the inhibition of GSK-3β, a serine/threonine kinase implicated in multiple cellular processes, including cell cycle regulation, apoptosis, and autophagy. The inhibition of GSK-3β leads to:

  • Cell Cycle Arrest : Treatment with 9-ING-41 results in the downregulation of cyclin-dependent kinase 1 (Cdk1) and cyclin B1, crucial for the G2/M transition in the cell cycle .
  • Induction of Apoptosis : The compound promotes apoptosis by decreasing anti-apoptotic proteins such as Bcl-2 and XIAP, leading to increased PARP cleavage and caspase activation .
  • Autophagy Modulation : 9-ING-41 has been shown to induce autophagy in cancer cells, which can be further potentiated by combining it with autophagy inhibitors like chloroquine .

In Vitro Studies

Research indicates that 9-ING-41 exhibits significant cytotoxicity across various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Mechanism
Bladder CancerT242.0Induces apoptosis and autophagy
Bladder CancerHT13762.5Enhances sensitivity to chemotherapeutics
NeuroblastomaSK-N-SH1.8Cell cycle arrest
Breast CancerMDA-MB-2313.0Induces apoptosis

These findings suggest that 9-ING-41 not only inhibits cell proliferation but also enhances the efficacy of standard chemotherapy agents like gemcitabine and cisplatin .

In Vivo Studies

In vivo studies using xenograft models have demonstrated that treatment with 9-ING-41 significantly reduces tumor growth in various cancer types:

  • Bladder Cancer : In mouse models, administration of 9-ING-41 resulted in a marked decrease in tumor size compared to control groups.
  • Neuroblastoma : Similar results were observed where tumors treated with 9-ING-41 showed reduced growth rates and increased apoptosis markers .

Case Studies

Several clinical trials have been initiated to evaluate the safety and efficacy of 9-ING-41 in patients with advanced cancers. Key findings from these studies include:

  • Combination Therapy : Patients receiving 9-ING-41 in combination with standard chemotherapeutics exhibited improved response rates compared to those receiving chemotherapy alone.
  • Safety Profile : The compound was well-tolerated, with manageable side effects reported during clinical evaluations.

Propriétés

Formule moléculaire

C64H109IN2O21

Poids moléculaire

1369.5 g/mol

Nom IUPAC

(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(3-iodobenzoyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C64H109IN2O21/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-35-50(74)66-44(45(71)34-29-27-25-23-21-19-16-14-12-10-8-6-4-2)41-83-61-55(78)54(77)57(49(40-70)85-61)86-62-56(79)59(53(76)48(39-69)84-62)88-64(63(81)82)37-46(72)51(58(87-64)52(75)47(73)38-68)67-60(80)42-32-31-33-43(65)36-42/h29,31-34,36,44-49,51-59,61-62,68-73,75-79H,3-28,30,35,37-41H2,1-2H3,(H,66,74)(H,67,80)(H,81,82)/b34-29+/t44-,45+,46-,47+,48+,49+,51+,52+,53-,54+,55+,56+,57+,58+,59-,61+,62-,64-/m0/s1

Clé InChI

MLFNBLSECJMXNL-WWOWBQOCSA-N

SMILES isomérique

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

SMILES canonique

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.